1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Overview
Description
- The nitro group is introduced via nitration reactions, often using nitric acid or nitrating mixtures.
- The m-tolyl group is typically added through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Oxidation to Form the Dioxide:
- The final step involves the oxidation of the thieno[3,4-d]imidazole to introduce the dioxide functionality. This can be achieved using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Thieno[3,4-d]imidazole Core:
- Starting with a suitable thieno[3,4-d]imidazole precursor, the core structure is constructed through cyclization reactions.
- Reagents such as sulfur and nitrogen sources are used under controlled conditions to form the heterocyclic ring.
Chemical Reactions Analysis
Types of Reactions: 1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide undergoes various chemical reactions, including:
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Oxidation and Reduction:
- The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
- The thieno[3,4-d]imidazole core can undergo further oxidation to introduce additional functional groups.
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Substitution Reactions:
- Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas, palladium catalysts.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products:
- Reduction of the nitro group yields the corresponding amine.
- Substitution reactions can yield a variety of derivatives with different functional groups on the aromatic rings.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Potential applications in the development of antimicrobial and anticancer agents.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and polymers.
- Potential use in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and tolyl groups can influence its binding affinity and specificity.
Molecular Targets and Pathways:
- Enzymes involved in redox reactions.
- Receptors in the central nervous system or immune system.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-3-phenylthieno[3,4-d]imidazol-2(3H)-one: Lacks the m-tolyl group, which may affect its reactivity and applications.
1-(4-Aminophenyl)-3-(m-tolyl)thieno[3,4-d]imidazol-2(3H)-one: The amino group can significantly alter its chemical properties and biological activity.
Uniqueness:
- The combination of the nitro and m-tolyl groups in 1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide provides a unique set of electronic and steric properties, making it distinct from other similar compounds.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for numerous applications.
Properties
IUPAC Name |
3-(3-methylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-12-3-2-4-15(9-12)20-17-11-27(25,26)10-16(17)19(18(20)22)13-5-7-14(8-6-13)21(23)24/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZBTYICVLVKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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